Alaremycin
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
5-acetamido-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h1,3-4H2,2H3,(H,9,10)(H,12,13) |
Clé InChI |
JRLAQUJSYKXZFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C)C(=O)CCC(=O)O |
Synonymes |
5-acetamido-4-oxo-5-hexenoic acid alaremycin |
Origine du produit |
United States |
Discovery, Isolation, and Structural Elucidation of Alaremycin
Methodologies for Alaremycin Isolation from Streptomyces sp. A012304
The purification of this compound from the culture supernatant of Streptomyces sp. A012304 involves a multi-step process designed to separate the compound from other metabolites and media components. tandfonline.comnih.govjst.go.jp The established protocol employs several chromatographic and extraction techniques to achieve a high degree of purity. nih.govresearchgate.net
The initial step in the isolation process is hydrophobic-interaction chromatography . nih.gov The culture supernatant is passed through an HP-20 resin column. This technique separates molecules based on their hydrophobicity. This compound, along with other nonpolar to moderately polar compounds, is retained by the column while more polar components are washed away.
Following this, sequential solvent/water extraction is performed under varying pH conditions. tandfonline.comnih.gov This step leverages the acidic and basic properties of this compound and other compounds in the mixture to selectively move them between an aqueous phase and an organic solvent phase. By adjusting the pH to be acidic or alkaline, the charge state of the molecules is altered, thereby changing their solubility and partitioning behavior between the two immiscible liquids. nih.gov
The final purification stage utilizes QMA cation-exchange chromatography . tandfonline.comnih.gov This is a form of ion-exchange chromatography where the stationary phase is negatively charged, attracting and binding positively charged molecules (cations). This step is crucial for isolating the target compound with high specificity, resulting in purified this compound. nih.gov
Spectroscopic and Analytical Approaches to this compound Structural Elucidation
The definitive chemical structure of this compound was determined to be 5-acetamido-4-oxo-5-hexenoic acid through the application of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comnih.gov These powerful analytical techniques provided detailed information about the compound's molecular weight, elemental composition, and the connectivity of its atoms. nih.gov
Mass spectrometry analysis established the molecular formula of this compound, while NMR spectroscopy provided insights into the chemical environment of each carbon and hydrogen atom, allowing for the complete assembly of its structural framework. tandfonline.comnih.gov
Further confirmation of the structure and its biosynthetic origins came from studies of the this compound biosynthetic gene cluster. acs.orgnih.gov This research identified the intermediates in the compound's synthesis pathway, which begins with the condensation of L-serine and succinyl-CoA. nih.govacs.org Analysis of these intermediates via liquid chromatography–mass spectrometry (LC-MS/MS) provided additional evidence supporting the elucidated structure of the final product, this compound. nih.govacs.org
Table 1: Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| Mass Spectrometry | Provides molecular weight and fragmentation pattern | Confirms the molecular formula: C₈H₁₁NO₄ |
| ¹H NMR | Reveals the number and type of hydrogen atoms | Identifies protons in different chemical environments (e.g., acetyl group, methylene (B1212753) groups) |
| ¹³C NMR | Shows the number and type of carbon atoms | Distinguishes between carbonyl, olefinic, and aliphatic carbons |
Identification and Structural Characterization of this compound Derivatives
In addition to this compound itself, a novel, naturally occurring derivative has been identified from the culture broth of the producing strain, Streptomyces sp. A012304. nih.govconsensus.app The structure of this derivative was determined to be 5,6-dihydrothis compound (5-acetamido-4-oxohexanoic acid). nih.gov
The identification of this derivative was accomplished through meticulous analysis using liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This technique allowed for the separation of the derivative from this compound and other components in the culture extract, followed by its structural characterization based on its mass and fragmentation pattern. nih.gov
Investigations into the biosynthesis of 5,6-dihydrothis compound revealed that it is synthesized through the same enzymatic pathway as this compound. nih.govconsensus.app However, the initial precursor amino acid is different; while this compound biosynthesis starts with L-serine, the pathway for 5,6-dihydrothis compound utilizes L-alanine. nih.gov Furthermore, various other this compound derivatives have been chemically synthesized to explore their properties. nih.gov
Table 2: Comparison of this compound and its Natural Derivative
| Feature | This compound | 5,6-dihydrothis compound |
|---|---|---|
| Systematic Name | 5-acetamido-4-oxo-5-hexenoic acid | 5-acetamido-4-oxohexanoic acid |
| Molecular Formula | C₈H₁₁NO₄ | C₈H₁₃NO₄ |
| Key Structural Difference | Contains a C5-C6 double bond | C5-C6 double bond is reduced (saturated) |
| Biosynthetic Precursor | L-serine and succinyl-CoA | L-alanine and succinyl-CoA |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5,6-dihydrothis compound |
| 5-acetamido-4-oxohexanoic acid |
| 5-acetamido-4-oxo-5-hexenoic acid |
| 5-aminolevulinic acid |
| This compound |
| L-alanine |
| L-serine |
Biosynthetic Pathways and Genetic Determinants of Alaremycin Production
Identification and Annotation of the Alaremycin Biosynthetic Gene Cluster (almA, almB, almC, almE)
The biosynthetic gene cluster responsible for this compound production in Streptomyces sp. A012304 has been identified and characterized. nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.com This cluster comprises four key genes: almA, almB, almC, and almE. nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.com
almA: This gene encodes a homologue of 5-aminolevulinate synthase (ALAS). nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.comoup.comresearchgate.netoup.com
almB: This gene is annotated as encoding an N-acetyltransferase. nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.comoup.com
almC: This gene is annotated as encoding an oxidoreductase. nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.comoup.com
almE: This gene encodes an MFS-type (Major Facilitator Superfamily) transporter, which is proposed to be involved in the export of this compound from the cell. nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.comoup.com
Studies involving the introduction of this gene cluster into Escherichia coli have demonstrated its sufficiency for this compound production. oup.com The absence of the almE gene resulted in decreased extracellular levels of this compound, supporting its role as an exporter and potential contributor to self-resistance. oup.com
Enzymatic Mechanisms and Intermediates in this compound Biosynthesis
The biosynthetic pathway of this compound involves a series of enzymatic reactions catalyzed by the proteins encoded by the gene cluster. nih.govnih.govacs.orgscribd.comacs.org The pathway has been confirmed through the detection of intermediates using techniques such as liquid chromatography–mass spectrometry/MS (LC-MS/MS) and in vitro reconstitution of the enzymatic reactions. nih.govnih.govacs.orgscribd.comacs.org
The proposed biosynthetic pathway involves three main enzymatic steps leading to this compound (compound 1). nih.govnih.govacs.orgscribd.comacs.org
Table 1: Proposed this compound Biosynthetic Pathway and Intermediates
| Step | Enzyme | Substrates | Product | Compound Number |
| 1 | AlmA | L-serine, Succinyl-CoA | 5-amino-6-hydroxy-4-oxohexanoic acid | 2 |
| 2 | AlmB | Compound 2, Acetyl-CoA | 5-acetamido-6-hydroxy-4-oxohexanoic acid | 3 |
| 3 | AlmC | Compound 3, NADH, Fe3+ | This compound | 1 |
Role of AlmA in Initial Precursor Condensation
AlmA, a homologue of ALAS, catalyzes the first committed step in this compound biosynthesis. nih.govnih.govresearcher.liferesearchgate.netacs.orgscribd.comoup.comresearchgate.netoup.com Unlike typical ALAS which condenses glycine (B1666218) and succinyl-CoA to produce ALA, AlmA catalyzes the condensation of L-serine and succinyl-CoA. nih.govnih.govacs.orgscribd.comresearchgate.netoup.com This reaction, which requires pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor, yields the first intermediate, 5-amino-6-hydroxy-4-oxohexanoic acid (compound 2). nih.govnih.govacs.orgscribd.comacs.org In vitro enzyme assays with purified AlmA have confirmed its activity and substrate specificity for L-serine and succinyl-CoA. researchgate.netoup.com
Functional Characterization of AlmB (N-acetyltransferase) and AlmC (oxidoreductase)
Following the initial condensation, AlmB, an N-acetyltransferase, catalyzes the N-acetylation of the first intermediate (compound 2). nih.govnih.govacs.orgscribd.com Using acetyl-CoA as the acetyl group donor, AlmB converts compound 2 to 5-acetamido-6-hydroxy-4-oxohexanoic acid (compound 3), the second intermediate in the pathway. nih.govnih.govacs.orgscribd.comacs.org LC-MS analysis has confirmed the production of compound 3 in the presence of AlmA, AlmB, L-serine, and succinyl-CoA. acs.org
The final step in this compound biosynthesis is catalyzed by AlmC, an oxidoreductase. nih.govnih.govacs.orgscribd.com AlmC is responsible for the dehydration of compound 3 to form this compound (compound 1). nih.govnih.govacs.orgscribd.comacs.org This reaction may involve a two-step mechanism requiring both NADH and Fe3+ as cofactors, suggesting sequential reduction and oxidation steps. nih.govnih.govresearcher.lifescribd.comacs.org In vitro reactions have shown that the presence of both NADH and Fe3+ is necessary for AlmC to convert compound 3 to this compound. scribd.com
A novel derivative, 5,6-dihydrothis compound (compound 4), has also been identified. nih.govnih.govresearcher.lifeacs.org This derivative is synthesized via a similar pathway, but AlmA and AlmB utilize L-alanine instead of L-serine as the amino acid precursor. nih.govnih.govresearcher.lifeacs.orgacs.org
Table 2: this compound Biosynthetic Enzymes and Their Functions
| Enzyme | Gene | Annotated Function | Catalyzed Reaction |
| AlmA | almA | ALAS homologue | Condensation of L-serine and Succinyl-CoA |
| AlmB | almB | N-acetyltransferase | N-acetylation of 5-amino-6-hydroxy-4-oxohexanoic acid using Acetyl-CoA |
| AlmC | almC | Oxidoreductase | Dehydration of 5-acetamido-6-hydroxy-4-oxohexanoic acid (requires NADH and Fe3+) |
| AlmE | almE | MFS-type transporter | Export of this compound |
Evolutionary Trajectory of this compound Biosynthetic Enzymes
The enzymes involved in this compound biosynthesis, particularly AlmA, share evolutionary relationships with enzymes involved in primary metabolic pathways, such as porphyrin biosynthesis. researchgate.netoup.comresearchgate.netoup.comnih.govoup.comnih.gov
Phylogenetic Relationship and Ancestral Reconstruction of AlmA and 5-Aminolevulinate Synthase (ALAS)
AlmA exhibits significant structural and enzymological similarities to 5-aminolevulinate synthase (ALAS), the enzyme that catalyzes the first step in the Shemin pathway for ALA biosynthesis in animals, protozoa, fungi, and α-proteobacteria. nih.govresearchgate.netresearchgate.netoup.comresearchgate.netoup.comnih.govoup.comnih.govdntb.gov.ua Phylogenetic analysis of AlmA and ALAS sequences suggests a close evolutionary relationship. researchgate.netoup.comoup.comnih.govoup.comnih.gov
Ancestral sequence reconstruction analysis based on the phylogenetic tree of AlmA and ALAS has provided insights into their evolutionary trajectory. researchgate.netoup.comoup.comnih.govoup.comnih.gov The reconstructed common ancestral enzyme of AlmA and ALAS displayed this compound precursor synthetic activity rather than typical ALA synthetic activity. researchgate.netoup.comoup.comnih.govoup.comnih.gov These findings suggest a hypothesis that ALAS may have evolved from an AlmA-like enzyme, where a secondary metabolic enzyme served as an evolutionary seed for a primary metabolic enzyme. researchgate.netresearchgate.netoup.comnih.govoup.comnih.gov
Mutagenesis Studies on Enzyme Substrate Specificity in this compound Biosynthesis
Site-directed mutagenesis studies on AlmA have provided experimental evidence supporting its evolutionary relationship with ALAS and the basis for its substrate specificity. researchgate.netoup.comoup.comnih.govoup.comnih.gov Mutations at specific amino acid residues within the substrate binding pocket of AlmA have been shown to alter its substrate specificity. researchgate.netoup.comoup.comnih.govoup.comnih.gov
For instance, substitutions at the 82nd and 86th residues of AlmA were found to affect its substrate specificity. oup.comnih.gov The S82T/G86S substitution in AlmA resulted in a loss of activity for the synthesis of the this compound intermediate (compound 2) from L-serine and succinyl-CoA, while retaining some activity for ALA synthesis from glycine and succinyl-CoA. oup.comnih.gov These mutagenesis studies demonstrate that relatively few changes in amino acid sequence can lead to significant shifts in substrate specificity, potentially facilitating the evolutionary divergence of enzymes like AlmA and ALAS. researchgate.netoup.comoup.comnih.govoup.comnih.gov
Compound Names and PubChem CIDs
Molecular Mechanisms of Action of Alaremycin
Alaremycin as a Specific Inhibitor of Porphobilinogen (B132115) Synthase (PBGS)
This compound has been identified as a specific and efficient inhibitor of porphobilinogen synthase (PBGS), also known as ALA dehydratase (ALAD) nih.govresearchgate.netoup.comacs.org. PBGS catalyzes the asymmetric condensation of two molecules of ALA to form porphobilinogen, a critical step in the biosynthesis of all tetrapyrroles nih.govresearchgate.net. The structural similarity between this compound and ALA underlies its ability to interact with the active site of PBGS researchgate.nettandfonline.com. Studies using recombinant purified Pseudomonas aeruginosa PBGS have demonstrated that this compound acts as a direct inhibitor of the enzyme nih.gov. The inhibition constant (Ki) of this compound against P. aeruginosa PBGS was determined to be 1.33 mM nih.gov. The antibacterial activity of this compound against Escherichia coli is enhanced by the presence of ALA, further supporting the notion that its antimicrobial effect stems from the inhibition of PBGS oup.comtandfonline.com.
Structural Basis of this compound-PBGS Interaction and Binding Site Analysis (e.g., X-ray Crystallography)
Detailed insights into the interaction between this compound and PBGS have been provided by the crystal structure of P. aeruginosa PBGS in complex with this compound nih.govresearchgate.net. Solved at a resolution of 1.75 Å, this structure reveals that this compound binds efficiently to the active site of PBGS, effectively blocking it nih.gov. Interestingly, the antibiotic is observed to bind as a reduced derivative, 5-acetamido-4-oxo-5-hexanoic acid (this compound 2), in the active site nih.gov.
The crystal structure demonstrates that this compound is covalently bound by the catalytically important active-site lysine (B10760008) residue, specifically Lysine 260 in P. aeruginosa PBGS nih.govresearchgate.net. PBGS possesses two distinct binding sites for the two ALA substrate molecules, referred to as the A and P sites nih.gov. These sites contribute to the acetic acid and propanoic acid side chains of porphobilinogen, respectively nih.gov. The crystal structure indicates that a single this compound molecule occupies these two distinct ALA binding sites, Lysine 205 and Lysine 260, in P. aeruginosa PBGS researchgate.net. The binding is further stabilized by tight coordination with several other amino acid residues within the active site nih.govresearchgate.net. The methyl group attached to the nonplanar C-5 carbon atom of this compound 2 is coordinated only by weak van der Waals interactions in the PBGS active site, suggesting limited relevance for its antibiotic function nih.gov.
Modulation of Heme Biosynthetic Pathway by this compound
This compound's primary impact on cellular metabolism is the modulation of the heme biosynthetic pathway through the inhibition of PBGS nih.govresearchgate.netoup.comacs.orgtandfonline.comnih.gov. PBGS catalyzes the second step in this pathway, the condensation of two molecules of ALA to form the monopyrrole porphobilinogen nih.govresearchgate.netnih.gov. By inhibiting this crucial enzymatic reaction, this compound effectively blocks the downstream synthesis of porphobilinogen and subsequent intermediates, ultimately leading to a reduction in heme production nih.govtandfonline.com.
The heme biosynthetic pathway is essential for various cellular processes, including respiration, catalysis, and gene regulation longdom.orgwikipathways.org. Therefore, the disruption of this pathway by this compound has significant consequences for bacterial growth and survival nih.govtandfonline.com. The enhancement of this compound's antibacterial activity by exogenous ALA suggests that the accumulation of ALA due to PBGS inhibition contributes to the observed effects oup.comtandfonline.com.
Cellular and Subcellular Consequences of PBGS Inhibition by this compound
The inhibition of PBGS by this compound leads to a depletion of porphobilinogen and subsequent intermediates of the heme biosynthetic pathway. This disruption in heme synthesis can have several cellular and subcellular consequences in bacteria. Studies in Escherichia coli treated with this compound have observed the induction of anucleate cells and cell elongation tandfonline.com. While the primary target is the heme biosynthetic pathway, these morphological changes suggest that the inhibition of PBGS by this compound may also indirectly affect other cellular processes, such as chromosome partitioning tandfonline.com. Further research is needed to fully elucidate the complex cascade of events triggered by PBGS inhibition and their impact on various cellular functions.
Preclinical Biological Efficacy of Alaremycin
Broad-Spectrum Antibacterial Activity of Alaremycin (in vitro and in vivo bacterial models)
In vitro studies have shown that this compound possesses significant antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netasm.org The compound was initially discovered through a screening process designed to detect the formation of anucleate cells in Escherichia coli, suggesting an effect on bacterial cell division or chromosome partitioning. researchgate.netnih.govtandfonline.com
Research has indicated that this compound can efficiently inhibit the growth of various bacteria. asm.org For example, it has shown activity against five Gram-positive bacteria, with observed zones of inhibition ranging from 17 to 20 mm. researchgate.net Further studies have focused on its activity against the opportunistic pathogen Pseudomonas aeruginosa, a Gram-negative bacterium. asm.org While specific in vivo bacterial model data for this compound was not extensively detailed in the search results, its in vitro broad-spectrum activity against both Gram-positive and Gram-negative bacteria suggests potential for wider application. asm.orgfrontiersin.org The discovery of this compound as a naturally produced ALAD inhibitor by Streptomyces highlights the potential of targeting this pathway for antimicrobial purposes. researchgate.netasm.org
Quantitative Assessment of this compound Efficacy Against Bacterial Targets (e.g., Inhibition Constants, Minimal Inhibitory Concentrations)
Quantitative assessments of this compound's antibacterial efficacy have been conducted through the determination of Minimal Inhibitory Concentrations (MICs) and inhibition constants (Ki). The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation. idexx.comwikipedia.org
MIC values for this compound have been reported for several bacterial strains. Against four Gram-positive and Gram-negative bacteria, the MIC values were found to be between 32 and 64 µg/ml. researchgate.net For Escherichia coli, the MIC of this compound was determined to be 100 µg/ml. tandfonline.com More specifically, for E. coli, an MIC of 4 mM has also been reported. nih.gov Against Pseudomonas aeruginosa, the MIC of this compound was determined to be 12 mM. asm.orgnih.gov MICs for other bacteria, such as S. coelicolor and S. avermitilis, were reported as 8 mM and 14 mM, respectively, in complex medium. nih.gov Interestingly, the producing strain, Streptomyces sp. A012304, was not inhibited by this compound at concentrations up to 20 mM. nih.gov
This compound has been identified as a direct inhibitor of recombinant purified Pseudomonas aeruginosa porphobilinogen (B132115) synthase (PBGS). asm.orgnih.gov The inhibition constant (Ki) for this compound against P. aeruginosa PBGS was determined to be 1.33 mM. asm.orgnih.gov This indicates a relatively strong binding affinity and inhibitory effect on this enzyme.
Here is a summary of some reported MIC values for this compound:
| Bacterium | MIC (µg/ml) | MIC (mM) | Source |
| Gram-positive/Negative (4 strains) | 32-64 | - | researchgate.net |
| Escherichia coli | 100 | 4 | tandfonline.comnih.gov |
| Pseudomonas aeruginosa | - | 12 | asm.orgnih.gov |
| S. coelicolor | - | 8 | nih.gov |
| S. avermitilis | - | 14 | nih.gov |
Note: Conversion between µg/ml and mM requires the molecular weight of this compound (185.18 g/mol according to PubChem nih.gov). 100 µg/ml is approximately 0.54 mM, and 32-64 µg/ml is approximately 0.17-0.35 mM. Differences in reported values might be due to different assay conditions or bacterial strains used.
Interactions of this compound with Exogenous 5-Aminolevulinic Acid (ALA) and its Impact on Activity
This compound's structural resemblance to 5-aminolevulinic acid (ALA) is notable, as ALA is a crucial precursor in the heme biosynthetic pathway. researchgate.netnih.govasm.orgtandfonline.com this compound was initially surmised to affect this pathway, potentially by inhibiting porphobilinogen synthase (PBGS), the enzyme that condenses two molecules of ALA to form porphobilinogen. asm.orgtandfonline.com This inhibition could occur through competition with ALA for the enzyme's active site. tandfonline.com
However, studies investigating the interaction between this compound and exogenous ALA have revealed an unexpected effect: the antibacterial activity of this compound is enhanced in the presence of ALA. researchgate.netnih.govoup.comtandfonline.com This is contrary to what would be expected if this compound were a simple competitive inhibitor of PBGS, where excess substrate (ALA) would typically relieve the inhibition. tandfonline.com This observation suggests that this compound may affect the heme biosynthetic pathway through a mechanism other than simple competitive inhibition of PBGS, or that its antibacterial activity involves a mechanism independent of heme biosynthesis. tandfonline.com The enhancement of this compound's effect by ALA points towards a more complex interaction within the bacterial cell.
Investigation of this compound's Effects on Bacterial Cellular Morphology and Processes (e.g., cell elongation, chromosome partitioning)
This compound was discovered during a screening process aimed at identifying inhibitors of bacterial chromosome partitioning using an assay that detects the formation of anucleate cells in Escherichia coli. researchgate.nettandfonline.com This initial finding suggested that this compound might interfere with processes related to chromosome segregation or cell division.
Treatment of exponentially growing E. coli cells with this compound at a concentration of 100 µg/ml for 3 hours resulted in slightly elongated cells. tandfonline.com In these elongated cells, nucleoids appeared to be located at the center. tandfonline.com Even in cells containing two nucleoids, they seemed to be positioned close to each other. tandfonline.com When E. coli cells were simultaneously treated with this compound and ALA, cell elongation appeared even more evident than with this compound treatment alone. tandfonline.com
These morphological observations suggest that this compound may indeed affect chromosome partitioning, although the precise mechanism remains to be fully elucidated. tandfonline.com The induction of anucleate cells in the initial screening assay further supports an impact on processes critical for proper chromosome segregation and cell division. researchgate.nettandfonline.com Changes in bacterial cell morphology, such as filamentation or elongation, are known responses to various stresses, including exposure to certain antibiotics that interfere with DNA synthesis or cell wall formation. nih.govfrontiersin.org While this compound's primary target appears to be PBGS in the heme biosynthesis pathway asm.org, its effect on cell elongation and potential interference with chromosome partitioning indicate a broader impact on bacterial cellular processes. The relationship between heme biosynthesis inhibition and these morphological changes warrants further investigation.
Synthetic Approaches and Structure Activity Relationship Sar of Alaremycin
Strategic Approaches to the Total Synthesis of Alaremycin
The total synthesis of this compound, chemically known as 5-acetamido-4-oxo-5-hexenoic acid, has been successfully achieved and reported in scientific literature thieme-connect.comthieme-connect.comtitech.ac.jp. While the specific detailed synthetic strategies employed in these total synthesis efforts are not extensively detailed within the provided search results, their existence confirms that established chemical methodologies are available for constructing the this compound molecule from fundamental chemical building blocks thieme-connect.comthieme-connect.comtitech.ac.jp.
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives
The rational design and chemical synthesis of this compound analogues and derivatives are pursued to identify compounds with improved biological activities, particularly enhanced inhibition of porphobilinogen (B132115) synthase (PBGS) nih.govresearchgate.net. This process involves the deliberate design of molecular structures based on the known activity and binding mode of this compound, followed by their chemical preparation. For example, studies have documented the synthesis and evaluation of this compound derivatives, including those incorporating trifluoromethyl (CF₃) groups and the distinct (R)- and (S)-stereoisomers of 4-oxo-5-acetylaminohexanoic acid nih.gov. The synthesis of these varied derivatives allows for a systematic exploration of how specific structural modifications influence their interaction with PBGS and their resulting antibacterial potency nih.gov. The objective is to create a library of compounds with subtle structural variations to probe the requirements for optimal activity.
Elucidation of Structure-Activity Relationships for this compound and its Analogues
The elucidation of Structure-Activity Relationships (SAR) for this compound and its analogues is crucial for understanding how their chemical structures relate to their biological effects, primarily their ability to inhibit PBGS nih.govresearchgate.net. Detailed insights into the binding of this compound to its target enzyme have been gained through crystallographic analysis of the complex formed between this compound and Pseudomonas aeruginosa PBGS nih.govresearchgate.net. This structural analysis revealed that a single molecule of this compound binds within the active site of PBGS, occupying regions corresponding to two distinct ALA binding sites, interacting with lysine (B10760008) residues at positions 205 and 260 nih.govresearchgate.net. Specifically, this compound forms a Schiff base linkage with Lys260 at the P site and concurrently sterically hinders the A site, with the amino group of Lys205 forming a hydrogen bond with the keto group at the C-7 position of this compound nih.gov. This detailed mapping of the binding interactions provides a strong foundation for the rational design of novel and potentially more potent PBGS inhibitors nih.gov.
Experimental determination of the inhibitory activity of synthesized this compound derivatives, often expressed as IC₅₀ values against PBGS, provides quantitative data for SAR analysis nih.gov. By comparing the IC₅₀ values of different analogues to their structural differences, researchers can identify key functional groups and structural motifs that are essential for potent enzyme inhibition nih.gov. These studies have shown that certain this compound derivatives exhibit improved in vitro inhibitory activity against PBGS compared to the parent compound nih.govresearchgate.net.
Chemoenzymatic and Semi-Synthetic Routes for this compound Modification
This compound is naturally produced by Streptomyces sp. A012304 through a specific biosynthetic pathway encoded by a gene cluster that includes almA, almB, almC, and almE nih.govresearchgate.net. This inherent biological synthesis provides a basis for chemoenzymatic and semi-synthetic approaches to obtain this compound and its modified forms. The enzymatic steps involved in the biosynthesis have been characterized: AlmA, an enzyme homologous to ALA synthase (ALAS), catalyzes the condensation of L-serine and succinyl-CoA to yield an intermediate. This intermediate is subsequently modified by AlmB, an N-acetyltransferase, and AlmC, an oxidoreductase, to produce this compound nih.govnih.gov. This enzymatic pathway can be leveraged in chemoenzymatic strategies, which integrate both chemical synthesis techniques and enzymatic transformations to synthesize or modify this compound and its analogues researchgate.netacs.orgnedo.go.jpresearchgate.netrsc.orgacs.org.
Emerging Research Areas and Future Directions for Alaremycin
Application of Advanced Methodologies in Alaremycin Research (e.g., Omics Technologies, Advanced Imaging)
The investigation of this compound, from the elucidation of its biosynthetic pathway to understanding its mechanism of action, has been significantly advanced by modern research methodologies. Techniques in structural biology, genetics, and metabolomics have been pivotal.
A primary advanced methodology applied in this compound research is X-ray crystallography . Researchers successfully co-crystallized this compound with its molecular target, porphobilinogen (B132115) synthase (PBGS) from Pseudomonas aeruginosa, and solved the structure at a high resolution of 1.75 Å. nih.govnih.govrcsb.org This advanced imaging technique provided an atomic-level view of how the antibiotic binds to and blocks the enzyme's active site, revealing a covalent bond with the catalytically crucial lysine (B10760008) residue 260. nih.govrcsb.org
In the realm of genetics and molecular biology , a key development was the creation of a heme-permeable Escherichia coli strain, designated CSA1. nih.govrcsb.org This was achieved through chemical mutagenesis, which allowed researchers to uncouple the essential process of heme biosynthesis from bacterial growth. nih.gov This engineered strain became a powerful tool to confirm that this compound's primary target was indeed the heme biosynthetic pathway, as the growth-inhibitory effects of the antibiotic could be overcome by supplying external heme. nih.gov
Furthermore, omics-related technologies , specifically those involving mass spectrometry, have been crucial. The complete biosynthetic pathway of this compound was elucidated using liquid chromatography–mass spectrometry/MS (LC-MS/MS) analysis. nih.govacs.org This involved expressing the identified biosynthetic genes in E. coli and analyzing the resulting intermediates, followed by in vitro reconstitution of the enzymatic reactions with purified enzymes to confirm each step. nih.govacs.org These methods allowed for the identification of the precursor molecules and the functions of the enzymes (AlmA, AlmB, AlmC) involved in this compound synthesis. nih.govacs.org
| Advanced Methodology | Application in this compound Research | Key Findings | References |
| X-Ray Crystallography | Determination of the co-crystal structure of this compound bound to P. aeruginosa PBGS. | Revealed atomic-level details of inhibition, showing this compound covalently bound to the active site lysine residue (Lys260). nih.govrcsb.org | nih.gov, nih.gov, rcsb.org |
| Genetic Engineering | Creation of a heme-permeable E. coli strain (CSA1). | Uncoupled heme biosynthesis from cell growth, allowing definitive confirmation of this compound's target pathway. nih.gov | nih.gov, acs.org, rcsb.org |
| LC-MS/MS Analysis | Identification of intermediates in the this compound biosynthetic pathway. | Confirmed the complete biosynthetic pathway and the roles of the enzymes AlmA, AlmB, and AlmC. acs.org | nih.gov, acs.org |
| In Vitro Reconstitution | Use of purified enzymes to reconstruct the biosynthetic pathway. | Validated the function of individual enzymes in the synthesis of this compound from precursors like L-serine and succinyl-CoA. nih.govacs.org | nih.gov, acs.org |
Potential for this compound as a Molecular Probe in Heme Biosynthesis Pathway Research
This compound's specific mechanism of action makes it a valuable tool, or molecular probe, for studying the intricacies of the heme biosynthesis pathway. Its utility stems from its structural similarity to 5-aminolevulinic acid (ALA), the natural substrate for the enzyme porphobilinogen synthase (PBGS). nih.govtandfonline.com
As a direct and potent inhibitor of PBGS, this compound can be used to selectively block the heme pathway at a specific, well-defined step. nih.govnih.gov This allows researchers to study the downstream consequences of this inhibition and the cellular responses to disruptions in heme production. The ability to halt the pathway at this early stage is crucial for investigating the regulation of heme synthesis and its connection to other cellular processes. nih.gov
Strategies for Enhancing this compound Bioactivity and Target Specificity through Chemical Modification
The detailed structural and biosynthetic information available for this compound provides a strong foundation for its chemical modification to improve its therapeutic potential. nih.govnih.gov The goal of these modifications is to enhance its bioactivity, refine its target specificity, and improve its biophysical properties. nih.gov
One primary strategy is structure-based drug design , which utilizes the high-resolution crystal structure of this compound bound to PBGS. nih.govnih.gov This structural data revealed that this compound binds as a derivative, 5-acetamido-4-oxo-5-hexenoic acid, and that its methyl group is not coordinated by any amino acid residues in the enzyme's active site. nih.gov This suggests the methyl group may not be essential for inhibition, opening an avenue for modification at this position to potentially improve binding affinity or other properties without losing activity. nih.gov Based on the 3D structure, the chemical synthesis of this compound derivatives has been undertaken, with some new compounds showing improved inhibitory activity against PBGS in vitro. nih.gov
Another approach involves synthetic biology and biosynthetic engineering . nih.gov The identification of the this compound biosynthetic gene cluster (composed of almA, almB, almC, and almE) allows for the manipulation of this pathway to produce novel derivatives. nih.govacs.org For instance, the enzymes involved, such as the N-acetyltransferase AlmB, have shown some substrate flexibility. acs.org This flexibility could be exploited to incorporate different precursor molecules, leading to the generation of a library of this compound analogues with potentially enhanced or novel activities. nih.gov
Exploration of Additional Biological Activities or Unexplored Molecular Targets of this compound
While the primary molecular target of this compound has been conclusively identified as porphobilinogen synthase (PBGS) in the heme biosynthesis pathway, initial discovery studies suggest the possibility of other biological effects that warrant further investigation. nih.govrcsb.orgtandfonline.com
This compound was originally discovered through a screening assay designed to detect inhibitors of bacterial chromosome partitioning. nih.govtandfonline.com In this assay, this compound treatment induced the formation of chromosome-less (anucleate) cells in E. coli, an effect that was not fully explained by its subsequent identification as a heme synthesis inhibitor. tandfonline.com This initial observation raises the question of whether this compound has a secondary, undiscovered molecular target or if the inhibition of heme biosynthesis leads to downstream effects that disrupt chromosome segregation. tandfonline.com The researchers who first isolated the compound noted that further studies are needed to elucidate this mechanism. tandfonline.com
Additionally, the chemical structure of this compound bears a resemblance to primocarcin, an antitumor antibiotic. tandfonline.com This structural similarity could hint at a broader range of biological activities beyond its antibacterial effects, although this has not been explored in depth. More recently, studies on the this compound biosynthetic pathway identified a novel, naturally produced derivative, 5-acetamido-4-oxohexanoic acid. nih.govacs.org The biological activity of this related compound and its potential molecular targets remain an area for future exploration.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Alaremycin from microbial sources, and how can reproducibility be ensured?
- Methodological Answer : Isolation typically involves fermentation optimization (e.g., media composition, pH, temperature) followed by extraction using solvents like ethyl acetate or methanol. Purification employs chromatographic techniques (HPLC, column chromatography) with UV/vis or mass spectrometry for compound tracking . To ensure reproducibility, document critical parameters (e.g., fermentation duration, solvent ratios) and validate purity via NMR and high-resolution mass spectrometry (HRMS). Use internal standards during quantification .
Q. How should researchers design initial bioactivity assays to evaluate this compound’s antimicrobial properties?
- Methodological Answer : Begin with in vitro assays against model pathogens (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and negative controls (solvent-only). Replicate assays in triplicate to assess consistency. Use statistical tools (e.g., ANOVA) to validate significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?
- Methodological Answer : Conduct pharmacokinetic studies to evaluate bioavailability, metabolism, and tissue penetration. Compare in vitro MICs with in vivo efficacy in animal models (e.g., murine infection models). Use dose-response curves and survival analyses. If discrepancies persist, investigate factors like host immune modulation or bacterial resistance mechanisms using transcriptomics .
Q. What experimental strategies optimize this compound’s structural derivatives for enhanced therapeutic profiles?
- Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying functional groups (e.g., hydroxylation, methylation). Screen derivatives for improved bioactivity, reduced cytotoxicity, and stability. Use computational tools (molecular docking, QSAR models) to predict binding affinity and ADMET properties. Validate top candidates in in vivo toxicity assays .
Q. How should researchers address conflicting data on this compound’s mechanism of action across different bacterial strains?
- Methodological Answer : Perform comparative proteomic or genomic analyses of susceptible vs. resistant strains. Use techniques like RNA-seq to identify differentially expressed genes. Validate hypotheses via gene knockout/overexpression experiments. Employ fluorescence microscopy to visualize bacterial membrane disruption or target binding .
Data Presentation and Validation
Q. What criteria should guide the inclusion of this compound-related data in tables for publication?
- Methodological Answer : Tables must summarize key findings (e.g., MIC values, toxicity indices) with clear column headers (e.g., strain, concentration, SD). Use footnotes to define abbreviations and statistical methods. Ensure raw data are archived in supplementary materials. Follow journal guidelines for numerical precision (e.g., reporting means ± SD to one decimal beyond instrument precision) .
Q. How can researchers design synergistic studies between this compound and existing antibiotics?
- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Classify interactions as synergistic (FICI ≤0.5), additive (0.5–1), or antagonistic (>1). Validate findings with time-kill curves and in vivo co-administration models. Consider mechanisms like efflux pump inhibition or target site complementarity .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical validation of this compound’s cytotoxicity data in mammalian cell lines?
- Methodological Answer : Use multiple cell lines (e.g., HEK293, HepG2) and assays (MTT, LDH release) to confirm cytotoxicity. Include ethical oversight for animal studies (IACUC approval). Report cell line authentication and contamination checks (e.g., mycoplasma testing). Share raw data via repositories like Figshare to enhance transparency .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
